



# Application Notes: **GSK6853** as a Selective BRPF1 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | GSK6853 |           |  |  |  |
| Cat. No.:            | B607858 | Get Quote |  |  |  |

#### Introduction

**GSK6853** is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing Protein 1 (BRPF1).[1] BRPF1 is a critical scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a crucial role in epigenetic regulation through histone acetylation.[2][3][4] Due to its high potency and over 1600-fold selectivity against other bromodomains, **GSK6853** serves as an invaluable tool for dissecting the biological functions of BRPF1 in cellular processes and its potential as a therapeutic target.[1][2] These notes provide detailed protocols for utilizing **GSK6853** in common cell-based assays to probe BRPF1 target engagement and function. For cellular assays, a concentration of up to 1  $\mu$ M is recommended to minimize the potential for off-target effects.[2][5][6]

## **BRPF1 Signaling Pathway and Inhibition by GSK6853**

BRPF1 acts as a scaffold, bringing together core components of the MYST family of histone acetyltransferase (HAT) complexes (e.g., MOZ, MORF). The bromodomain of BRPF1 recognizes and binds to acetylated lysine residues on histone tails, localizing the HAT complex to specific chromatin regions. This leads to further histone acetylation and subsequent regulation of gene transcription. **GSK6853** directly binds to the BRPF1 bromodomain, preventing its association with acetylated histones and thereby inhibiting the activity of the entire HAT complex.





Click to download full resolution via product page

Caption: Mechanism of GSK6853 action on the BRPF1-containing MYST HAT complex.

# Quantitative Data Summary: GSK6853 Potency in Various Assays

The potency of **GSK6853** has been determined across a range of biochemical and cell-based assays. The following table summarizes these findings, providing researchers with reference values for experimental design.



| Assay Type       | Target                   | Potency<br>(pIC50 /<br>pKd) | Potency<br>(IC50 / Kd) | Cell Line /<br>System | Reference |
|------------------|--------------------------|-----------------------------|------------------------|-----------------------|-----------|
| TR-FRET          | BRPF1                    | 8.1                         | 8 nM (IC50)            | Cell-free             | [4][5]    |
| BROMOscan        | BRPF1                    | 9.5                         | 0.3 nM (Kd)            | Cell-free             | [2][4]    |
| Chemoproteo mics | Endogenous<br>BRPF1      | 8.6                         | ~2.5 nM<br>(IC50)      | HuT-78 Cell<br>Lysate | [2][4]    |
| NanoBRET™        | BRPF1<br>Bromodomai<br>n | 7.7                         | 20 nM (IC50)           | HEK293T<br>Cells      | [2][4]    |

# Experimental Protocols Protocol 1: NanoBRET™ Cellular Target Engagement Assay

This protocol measures the ability of **GSK6853** to displace a fluorescent tracer from the BRPF1 bromodomain within living cells, providing a quantitative measure of target engagement.





Click to download full resolution via product page

Caption: Workflow for the **GSK6853** NanoBRET™ cellular target engagement assay.



#### A. Materials and Reagents

- HEK293T cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Opti-MEM™ I Reduced Serum Medium
- Transfection reagent (e.g., FuGene HD)
- Plasmids: NanoLuc®-BRPF1 bromodomain fusion vector and HaloTag®-Histone H3.3 vector
- GSK6853 compound
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
- White, 96-well assay plates (e.g., Corning Costar #3917)
- Luminometer with 450 nm and 610 nm filters
- B. Procedure
- Cell Transfection (Day 1):
  - Culture HEK293T cells to ~70-80% confluency.
  - Prepare transfection complexes by mixing plasmids (e.g., 100 ng total DNA per well) with a suitable transfection reagent in Opti-MEM according to the manufacturer's protocol.
  - Add the transfection mix to the cells and incubate for 18-24 hours at 37°C with 5% CO2.[4]
     [7]
- Cell Plating (Day 2):
  - Harvest the transfected cells using trypsin.
  - Resuspend the cells in fresh media and perform a cell count.
  - Adjust the cell density to 2 x 10<sup>5</sup> cells/mL.[4]



- Dispense 100 μL of the cell suspension into each well of a white 96-well assay plate.
- Compound Treatment:
  - Prepare serial dilutions of GSK6853 in assay medium. A final concentration range of 0 to 33 μM is recommended for a full dose-response curve.[4]
  - Add the compound dilutions directly to the cells in the 96-well plate. Include a DMSO vehicle control.
  - Incubate the plate for 2-18 hours at 37°C with 5% CO2.[4]
- Assay Readout:
  - Prepare the NanoBRET™ substrate and tracer according to the manufacturer's protocol.
  - Add the substrate/tracer mix to all wells.
  - Read the plate within 5-20 minutes on a luminometer equipped with a 450 nm bandpass filter (donor emission) and a 610 nm longpass filter (acceptor emission).[4][7]
- Data Analysis:
  - Calculate the BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
  - Plot the BRET ratio against the logarithm of the GSK6853 concentration and fit the data to a dose-response curve to determine the IC50 value.

# Protocol 2: Chemoproteomic Competition Binding Assay

This assay confirms **GSK6853** binding to endogenous, full-length BRPF1 from cell lysates. It relies on a biotinylated probe or affinity matrix to pull down BRPF1, which is then competed off by free **GSK6853**.

A. Materials and Reagents



- HuT-78 cells (or other cell line expressing BRPF1)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- GSK6853 compound
- Derivatized Sepharose beads (or other affinity matrix) coupled to a broad-spectrum bromodomain inhibitor or a specific BRPF1 ligand
- SDS-PAGE gels and buffers
- Western blot apparatus and reagents
- Primary antibody against BRPF1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- B. Procedure
- Cell Lysate Preparation:
  - Culture HuT-78 cells and harvest by centrifugation.
  - Lyse the cell pellet in ice-cold lysis buffer.
  - Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
     Collect the supernatant.
- Competition Binding:
  - Aliquot the cell lysate into separate tubes.
  - Add increasing concentrations of GSK6853 (or a DMSO vehicle control) to each tube.
  - Incubate for 45-60 minutes at 4°C with gentle rotation to allow GSK6853 to bind to endogenous BRPF1.[4]



#### · Affinity Pulldown:

- Add equilibrated affinity-coupled Sepharose beads to each lysate sample.[4]
- Incubate for 1-2 hours at 4°C with rotation to allow unbound BRPF1 to bind to the beads.
- Washing and Elution:
  - Pellet the beads by centrifugation and discard the supernatant.
  - Wash the beads 3-5 times with wash buffer (e.g., lysis buffer containing 0.2% NP-40) to remove non-specific binders.[4]
  - Elute the bound proteins from the beads by adding 2x SDS sample buffer and boiling for
     5-10 minutes.
- Western Blot Analysis:
  - Separate the eluted proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Probe the membrane with a primary antibody specific for BRPF1.
  - Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
- Data Analysis:
  - Quantify the band intensity for BRPF1 in each lane. The signal should decrease with increasing concentrations of GSK6853, indicating successful competition for the BRPF1 binding site. Plot the band intensity against the GSK6853 concentration to determine an IC50 value.

## **Protocol 3: Cellular Thermal Shift Assay (CETSA®)**

CETSA® is a powerful method to verify direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance



to thermal denaturation.[8]

#### A. Materials and Reagents

- Cells of interest
- Culture medium
- GSK6853 compound and DMSO
- Phosphate-buffered saline (PBS) with protease inhibitors
- · PCR tubes or plates
- · Thermal cycler
- Equipment for protein extraction (e.g., sonicator, freeze-thaw cycles)
- Western blot or mass spectrometry equipment for protein quantification
- B. Procedure
- · Cell Treatment:
  - Culture cells to a high density.
  - Treat the cells with the desired concentration of GSK6853 or DMSO vehicle control in the culture medium. Incubate for 1-2 hours at 37°C.
- Heating Step:
  - Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
  - Aliquot the cell suspension into PCR tubes.
  - Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[9]
- Protein Extraction:



- Lyse the cells to release soluble proteins. This can be done by repeated freeze-thaw cycles or sonication.
- Separate the soluble fraction (containing non-denatured protein) from the aggregated,
   denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Protein Quantification:
  - Collect the supernatant containing the soluble protein fraction.
  - Analyze the amount of soluble BRPF1 at each temperature point using Western blotting, as described in Protocol 2.
- Data Analysis:
  - Quantify the BRPF1 band intensities for both the DMSO- and GSK6853-treated samples at each temperature.
  - Plot the percentage of soluble BRPF1 against the temperature. A shift in the melting curve
    to a higher temperature in the GSK6853-treated sample indicates thermal stabilization and
    confirms direct target engagement.[8]

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eubopen.org [eubopen.org]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]



- 9. Publications CETSA [cetsa.org]
- To cite this document: BenchChem. [Application Notes: GSK6853 as a Selective BRPF1 Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607858#gsk6853-cell-based-assay-concentration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com